cFMS Receptor Inhibitor III
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Overview
Description
cFMS Receptor Inhibitor III, also known as 4-(3,4-Dimethylanilino)-7-(4-(methylsulfonyl)phenyl)quinoline-3-carboxamide, is a cell-permeable anilinoquinoline compound. It acts as a potent, active site-targeting inhibitor of the macrophage colony-stimulating factor receptor (M-CSF receptor or cFMS). This compound is known for its high specificity and potency in inhibiting the cFMS-dependent growth of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cFMS Receptor Inhibitor III involves multiple steps, starting with the preparation of the anilinoquinoline core. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents like methylsulfonyl chloride under basic conditions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes the use of high-efficiency catalysts and solvents to maximize yield and purity.
Purification: Techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are employed to ensure the compound’s purity.
Quality control: Rigorous testing, including NMR (nuclear magnetic resonance) and mass spectrometry, is conducted to confirm the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
cFMS Receptor Inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the quinoline core .
Scientific Research Applications
cFMS Receptor Inhibitor III has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the M-CSF receptor and related signaling pathways.
Biology: The compound is employed in cell biology to investigate the role of the M-CSF receptor in cell growth and differentiation.
Medicine: this compound is being explored for its potential therapeutic applications in diseases such as cancer, where the M-CSF receptor plays a critical role in tumor growth and metastasis.
Industry: The compound is used in the development of new drugs targeting the M-CSF receptor and related pathways .
Mechanism of Action
cFMS Receptor Inhibitor III exerts its effects by binding to the active site of the M-CSF receptor (cFMS), thereby inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the signaling pathways that promote cell growth and survival. The compound is highly selective for the M-CSF receptor, making it a valuable tool for studying this specific signaling pathway .
Comparison with Similar Compounds
Similar Compounds
PLX3397: Another potent inhibitor of the M-CSF receptor, used in similar research applications.
GW2580: A selective inhibitor of the M-CSF receptor, often used in studies related to cancer and inflammation.
BLZ945: A small molecule inhibitor of the M-CSF receptor, with applications in cancer research.
Uniqueness
cFMS Receptor Inhibitor III is unique due to its high potency and selectivity for the M-CSF receptor. It is 100-fold more potent in inhibiting the cFMS-dependent growth of certain cell lines compared to other inhibitors. This high specificity makes it an invaluable tool for studying the M-CSF receptor and its role in various biological processes .
Properties
Molecular Formula |
C25H23N3O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(3,4-dimethylanilino)-7-(4-methylsulfonylphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c1-15-4-8-19(12-16(15)2)28-24-21-11-7-18(13-23(21)27-14-22(24)25(26)29)17-5-9-20(10-6-17)32(3,30)31/h4-14H,1-3H3,(H2,26,29)(H,27,28) |
InChI Key |
QUJDTMYFVHUEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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